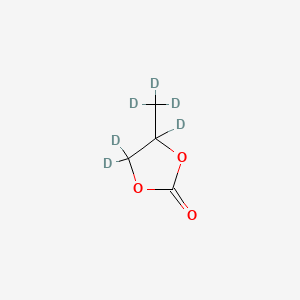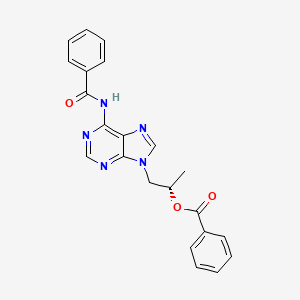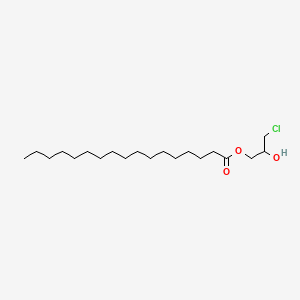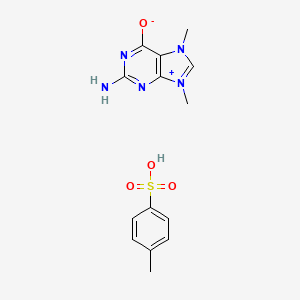![molecular formula C14H27NO4 B562051 N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine CAS No. 887353-49-3](/img/structure/B562051.png)
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine is a compound that features a tert-butoxycarbonyl (t-Boc) protecting group, an ethyl group, and a 1,3-dioxolane ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the dioxolane ring: This step involves the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Alkylation: The protected amine is then alkylated with an appropriate alkyl halide under basic conditions to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine can undergo several types of reactions:
Deprotection: The t-Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The ethyl group can be substituted with other alkyl groups using appropriate alkyl halides and bases.
Oxidation and Reduction: The dioxolane ring can be opened under oxidative or reductive conditions, depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Alkyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Deprotection: Produces the free amine.
Substitution: Produces various alkylated derivatives.
Oxidation/Reduction: Produces open-chain derivatives of the dioxolane ring.
Scientific Research Applications
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Utilized in the preparation of biologically active compounds, such as enzyme inhibitors.
Medicine: Employed in the synthesis of pharmaceutical compounds, particularly those requiring protection of amine groups during synthesis.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine largely depends on its role as a protecting group or intermediate in chemical reactions. The t-Boc group protects the amine from unwanted reactions, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-(t-Boc)-N-methyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine: Similar structure but with a methyl group instead of an ethyl group.
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)butylamine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine is unique due to its specific combination of protecting group, alkyl chain, and dioxolane ring, which provides a balance of stability and reactivity useful in various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-6-15(12(16)19-13(2,3)4)9-7-8-14(5)17-10-11-18-14/h6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLJCSPXSOXAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1(OCCO1)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652488 |
Source


|
| Record name | tert-Butyl ethyl[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-49-3 |
Source


|
| Record name | tert-Butyl ethyl[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


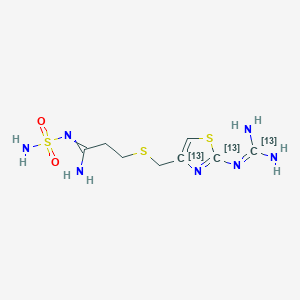
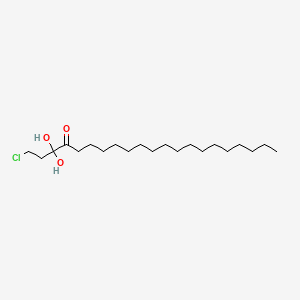
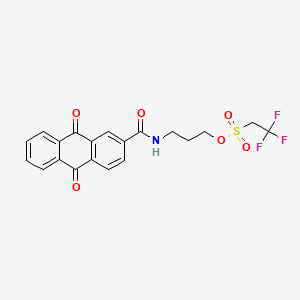
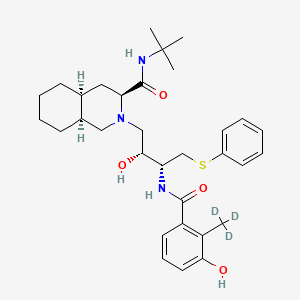
![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)
